Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(17)12-8-11-13(18-2)7-9-5-4-6-10(9)14(11)16-12/h7-8,16H,3-6H2,1-2H3 |
InChI Key |
QLFZMOHIMSKLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C3CCCC3=C2N1)OC |
Origin of Product |
United States |
Preparation Methods
Nitroarene Reduction to N-Arylhydroxylamines
Nitro precursors (e.g., 4-methoxynitrobenzene derivatives) are reduced using hydrazine monohydrate and Rh/C in THF at 60°C, yielding N-arylhydroxylamines. This step achieves >90% conversion, critical for downstream cyclization.
Alkyne-Mediated Cyclization
The hydroxylamine intermediate reacts with ethyl propiolate (5a ) in dichloromethane at 0°C with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. The alkyne’s triple bond undergoes regioselective cyclization, forming the cyclopentane ring via a [3+2] annulation mechanism. Scaling this reaction to 50 mmol maintains an 84% yield, demonstrating industrial viability.
Key Data:
Brønsted Acid-Catalyzed Annulation of 2-Substituted Indoles
α-Indolylacrylate derivatives, structurally akin to the target compound, are synthesized via Brønsted acid ionic liquid (IL)-catalyzed reactions. This method applies to this compound as follows:
Nucleophilic Attack at C3 of Indole
2-Methylindole derivatives react with ethyl pyruvate in a biphasic system (butyl acetate/IL 1a ) at 80°C. The IL stabilizes the transition state, directing nucleophilic attack at the indole’s C3 position. Subsequent dehydration forms the α,β-unsaturated ester.
Cyclopentane Ring Formation
Intramolecular Friedel-Crafts alkylation, facilitated by the IL’s acidic protons, closes the cyclopentane ring. Electron-rich indoles (e.g., 4-methoxy-substituted variants) favor this step, achieving 70–95% yields.
Optimized Conditions:
-
Catalyst: Ionic liquid 1a (10 mol%)
-
Solvent: Butyl acetate
-
Temperature: 80°C
Demethylation and Esterification of Cyclopenta[b]indole Intermediates
A telescoped two-step procedure converts methoxy-protected precursors to the target compound:
Boron Tribromide-Mediated Demethylation
2-(7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid undergoes demethylation using BBr₃ in dichloromethane at -5°C. This step selectively removes methyl protecting groups without degrading the cyclopentane ring.
Ethanol-Driven Esterification
The intermediate is treated with ethanol at 40°C, esterifying the carboxylic acid to the ethyl carboxylate. Neutralization with NaOH and purification via flash chromatography yield the final product in 88.9% overall yield.
Critical Parameters:
-
BBr₃ stoichiometry: 3 equivalents
-
Esterification time: 30 minutes
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated indole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate, in cancer therapy. Compounds with similar scaffolds have demonstrated multitarget actions against various cancer cell lines.
- Case Study : A series of thiazolyl-indole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7. Compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has indicated that indole-based compounds can possess broad-spectrum antibacterial and antifungal activities.
- Case Study : Studies involving N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides have shown that modifications on the indole structure can enhance antimicrobial efficacy. This compound may similarly be optimized for improved activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to related indole derivatives, including substituted indole carboxylates, fluorinated analogs, and other cyclopenta-fused systems. Below is a detailed analysis:
Structural and Functional Comparisons
Physicochemical Properties
Biological Activity
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate (CAS No. 438623-78-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, particularly in the context of antiviral activity and other therapeutic potentials.
- Molecular Formula : C₁₅H₁₇NO₃
- Molecular Weight : 259.30 g/mol
- Structure : The compound features a cyclopenta[g]indole core with a methoxy and carboxylate functional group which may contribute to its biological activity.
Biological Activity Overview
Recent studies indicate that compounds with indole structures, including this compound, exhibit various biological activities such as antiviral and anticancer properties.
Antiviral Activity
The compound's structural similarities to known antiviral agents suggest potential efficacy against viruses like HIV. For instance, indole derivatives have been shown to inhibit HIV integrase, a crucial enzyme in the viral life cycle.
Case Study: HIV Integrase Inhibition
A study evaluated the inhibitory effects of indole derivatives on HIV integrase:
- Compound Tested : Indole-2-carboxylic acid derivatives.
- Key Findings :
| Compound | IC₅₀ (μM) | Structural Modification |
|---|---|---|
| Indole-2-carboxylic acid | 32.37 | Parent Compound |
| Optimized Derivative A | 3.11 | C6 halogenated benzene |
| Optimized Derivative B | 10.06 | C3 substituted aniline |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Anticancer Evaluation
A separate investigation into the anticancer potential of indole derivatives revealed:
- Cell Lines Tested : Various cancer cell lines.
- Results :
- Significant inhibition of cell proliferation was observed in several tested compounds.
- The structure-activity relationship indicated that specific substitutions enhanced cytotoxicity against cancer cells.
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving human T-cell lines:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate?
- Methodology : The compound can be synthesized via Fischer indole synthesis, where hydrazones of ketones react under acidic conditions to form indole derivatives. For example, ethyl pyruvate phenylhydrazones treated with HCl/EtOH yield indole-2-carboxylates, though reaction conditions (e.g., temperature, solvent) influence product distribution (normal vs. abnormal products) . A modified procedure for cyclopenta[g]indole derivatives involves NaH-mediated deprotonation of precursors like 1,6,7,8-tetrahydrocyclopenta[g]indole in THF, followed by silylation or alkylation steps .
Q. How can researchers characterize the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For cyclopenta-fused indoles, triclinic or monoclinic crystal systems are common. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters (e.g., a = 7.203 Å, b = 9.584 Å for similar compounds) and hydrogen-bonding networks . Ensure data collection at high resolution (≤1.0 Å) to resolve methoxy and ester substituents.
Q. What safety precautions are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Spills : Use absorbent materials (e.g., vermiculite) and avoid generating dust; evacuate the area if inhalation risks exist .
Q. How can researchers screen for preliminary biological activity?
- Methodology : Test receptor-binding affinity using radioligand displacement assays. For example, indole-2-carboxylates have shown IC₅₀ values in the mM range for benzodiazepine receptors . Use cell-based assays (e.g., cytotoxicity screens against cancer cell lines) to identify potential therapeutic applications.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in Fischer indole synthesis?
- Methodology :
- Solvent selection : Acetic acid promotes cyclization but may increase side products; THF or ethanol with catalytic HCl reduces abnormal products like chloro-substituted indoles .
- Temperature control : Reflux at 80–100°C for 3–5 hours balances yield and purity .
- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates via flash chromatography (e.g., pentane:ethyl acetate gradients) .
Q. What challenges arise in resolving crystallographic data for cyclopenta-fused indoles?
- Methodology :
- Twinned crystals : Common in triclinic systems; use TWINABS in SHELX to correct data .
- Disorder : Methoxy/ester groups may require constrained refinement. Apply ISOR and DELU restraints in SHELXL .
- Hydrogen bonding : Analyze O–H···O and N–H···O interactions to confirm molecular packing stability .
Q. How should researchers address contradictory biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Structural analogs : Compare activity of Ethyl 4-methoxy derivatives with methyl or allyloxy substitutions to identify pharmacophores .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to receptors like benzodiazepine sites .
Q. What strategies improve enantioselective synthesis of tetrahydrocyclopenta[g]indole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
